molecular formula C15H16N2O3 B8576059 N-tetrahydrofurfuryl 4-oxo-1,4-dihydro-quinoline-3-carboxamide

N-tetrahydrofurfuryl 4-oxo-1,4-dihydro-quinoline-3-carboxamide

Cat. No.: B8576059
M. Wt: 272.30 g/mol
InChI Key: QRVAABUOQNSSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tetrahydrofurfuryl 4-oxo-1,4-dihydro-quinoline-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

4-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H16N2O3/c18-14-11-5-1-2-6-13(11)16-9-12(14)15(19)17-8-10-4-3-7-20-10/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,18)(H,17,19)

InChI Key

QRVAABUOQNSSAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (95 mg, 0.5 mmol) in a 4:1 mixture of THF:DMF (2.5 mL) and triethylamine (146 μL, 1.05 mmol) at 0° C. is added ethyl chloroformate (98 μL, 1.03 mmol). The reaction mixture is allowed to stir for 1 h before tetrahydrofurfurylamine (155 μL, 1.5 mmol) is added. The reaction mixture is stirred for ¾ h and then allowed to warm to ambient temperature for 20 h. The mixture is subsequently poured into aqueous ammonium chloride, the THF is removed in vacuo, and the mixture is extracted with ethyl acetate. The organic layer is dried (Na2SO4), filtered and concentrated. The residue is treated with 1N NaOH (2 mL) and ethanol (0.5 mL) at reflux for 1 h. The reaction mixture is cooled, diluted with aqueous ammonium chloride and extracted 2× with dichloromethane. The combined organic layers are dried (Na2SO4), filtered, and concentrated to give 65 mg of N-tetrahydrofurfuryl 4-oxo-1,4-dihydro-quinoline-3-carboxamide (compound 1) as a cream solid; m.p. 205-209° C.
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
155 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
146 μL
Type
reactant
Reaction Step Four
Quantity
98 μL
Type
reactant
Reaction Step Four
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Four

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